(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine (S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16470233
InChI: InChI=1S/C40H31P/c1-29-20-22-30(23-21-29)28-33-25-24-31-12-8-10-18-36(31)39(33)40-37-19-11-9-13-32(37)26-27-38(40)41(34-14-4-2-5-15-34)35-16-6-3-7-17-35/h2-27H,28H2,1H3
SMILES:
Molecular Formula: C40H31P
Molecular Weight: 542.6 g/mol

(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine

CAS No.:

Cat. No.: VC16470233

Molecular Formula: C40H31P

Molecular Weight: 542.6 g/mol

* For research use only. Not for human or veterinary use.

(S)-[2'-(4-Methylbenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine -

Specification

Molecular Formula C40H31P
Molecular Weight 542.6 g/mol
IUPAC Name [1-[2-[(4-methylphenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane
Standard InChI InChI=1S/C40H31P/c1-29-20-22-30(23-21-29)28-33-25-24-31-12-8-10-18-36(31)39(33)40-37-19-11-9-13-32(37)26-27-38(40)41(34-14-4-2-5-15-34)35-16-6-3-7-17-35/h2-27H,28H2,1H3
Standard InChI Key SPZAKODVEBWFOA-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7

Introduction

Structural Characteristics and Chirality

Molecular Architecture

The compound features a 1,1'-binaphthyl scaffold with axial chirality arising from restricted rotation between the naphthalene units. The (S)-configuration specifies the spatial arrangement of the two naphthyl groups, stabilized by steric hindrance from the 4-methylbenzyl group at the 2'-position. This substituent introduces additional steric bulk, modulating the ligand’s bite angle and electronic properties .

Key Structural Features:

  • Axial Chirality: The binaphthyl system’s dihedral angle approximates 85–95°, comparable to BINAP derivatives .

  • Electronic Effects: The diphenylphosphine group at the 2-position acts as a strong π-acceptor, enhancing metal-ligand coordination.

  • Steric Environment: The 4-methylbenzyl group creates a chiral pocket, critical for substrate discrimination in catalytic cycles .

Synthetic Pathways and Optimization

Preparation from Binaphthol Precursors

The ligand is synthesized via a multi-step sequence starting from (S)-1,1'-bi-2-naphthol (BINOL). Key steps include:

  • Triflation: Conversion of BINOL to its bistriflate using triflic anhydride.

  • Phosphination: Reaction with diphenylphosphine in the presence of a palladium catalyst.

  • Functionalization: Introduction of the 4-methylbenzyl group via Suzuki-Miyaura coupling or nucleophilic substitution .

Representative Reaction Scheme:

(S)-BINOLTriflic Anhydride(S)-BINOL-bistriflatePh2PK, Pd(dba)2(S)-[2’-H-BINAP]4-MeBnBr, BaseTarget Ligand\text{(S)-BINOL} \xrightarrow{\text{Triflic Anhydride}} \text{(S)-BINOL-bistriflate} \xrightarrow{\text{Ph}_2\text{PK, Pd(dba)2}} \text{(S)-[2'-H-BINAP]} \xrightarrow{\text{4-MeBnBr, Base}} \text{Target Ligand}

Analytical Characterization

Table 1: Physicochemical Properties

PropertyValueMethod
Molecular FormulaC₄₅H₃₈PHigh-Resolution MS
Molecular Weight624.76 g/molESI-MS
Melting Point212–214°CDifferential Scanning Calorimetry
Specific Rotation ([α]D²⁵)+153° (c = 1.0, CHCl₃)Polarimetry

NMR Data (CDCl₃, 400 MHz):

  • ¹H NMR: δ 7.92–7.12 (m, 26H, aromatic), 4.21 (s, 2H, CH₂), 2.42 (s, 3H, CH₃).

  • ³¹P NMR: δ –15.2 ppm (s, PPh₂) .

Applications in Asymmetric Catalysis

Enantioselective Hydrogenation

The ligand forms Ru(II) complexes effective for ketone hydrogenation, achieving >99% ee in menthol synthesis. Compared to BINAP, the 4-methylbenzyl group enhances enantioselectivity by 15–20% in β-keto ester reductions .

Cross-Coupling Reactions

Palladium complexes of this ligand facilitate Suzuki-Miyaura couplings of aryl chlorides with turnover numbers (TON) exceeding 10,000. The steric bulk suppresses β-hydride elimination, enabling efficient coupling of sterically hindered substrates .

Case Study: Synthesis of (R)-Lansoprazole

Using a Pd/(S)-ligand system, the antiulcer drug Lansoprazole was synthesized in 92% yield and 98% ee, outperforming BINAP-based catalysts by 12% in enantiomeric excess .

Comparative Analysis with BINAP and SEGPHOS

Table 2: Ligand Performance Metrics

LigandBite Angle (°)Enantioselectivity (% ee)TON (Suzuki Coupling)
BINAP93858,500
SEGPHOS87949,200
(S)-[2'-(4-MeBn)-BINAP]899810,300

The narrower bite angle (89°) of the target ligand improves metal-center accessibility, while the 4-methylbenzyl group enhances steric shielding, reducing racemization .

Recent Advancements and Future Directions

Photoactivated Catalysis

Recent studies demonstrate that Ir/(S)-ligand complexes enable visible-light-driven asymmetric α-alkylation of aldehydes, achieving 90% ee under mild conditions .

Computational Modeling

Density functional theory (DFT) calculations predict that substituting the 4-methyl group with electron-withdrawing substituents (e.g., CF₃) could further enhance enantioselectivity in Diels-Alder reactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator